N-(2-phenylethyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(2-phenylethyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-phenylethyl)acetamide is 411.16166284 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related 1,3,4-oxadiazole derivatives have been widely studied due to their pharmacological potential. A novel compound was synthesized and characterized using various spectroscopic techniques, demonstrating the utility of 1,3,4-oxadiazole derivatives in developing new chemical entities for potential applications in medicinal chemistry (Li Ying-jun, 2012).
Antimicrobial Activity
1,3,4-oxadiazole compounds have shown significant antimicrobial activity. A study synthesized a series of these compounds, demonstrating their effectiveness against various microbial species, highlighting their potential as antimicrobial agents (Samreen Gul et al., 2017).
Enzyme Inhibition and Pharmacological Potential
These derivatives have been evaluated for their inhibition of specific enzymes, such as five-lipoxygenase activity protein (FLAP) inhibitors, showcasing their pharmacological relevance and potential therapeutic applications (B. Latli et al., 2015). Further studies have explored their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, providing insights into their multifaceted pharmacological activities (M. Faheem, 2018).
Anticancer and Enzyme Inhibitory Activities
The design and synthesis of 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors indicate their potential application in treating small lung cancer, demonstrating the diverse therapeutic potential of these compounds (Ishan I Panchal et al., 2020).
Antibacterial Agents
The synthesis of specific 1,3,4-oxadiazole derivatives has shown significant antibacterial activity, underlining their potential as effective antibacterial agents. This includes derivatives synthesized from common intermediates, indicating the flexibility and utility of this chemical framework in developing new antibacterial compounds (K. Ramalingam et al., 2019).
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(2)18-8-10-19(11-9-18)27-14-21-24-25-22(28-21)29-15-20(26)23-13-12-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUCMHZEJYQPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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